molecular formula C10H16O5 B1209426 4-Oxosebacic acid

4-Oxosebacic acid

Cat. No.: B1209426
M. Wt: 216.23 g/mol
InChI Key: XTQIBFVBYWIHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxosebacic acid, also known as 4-oxodecanedioic acid, is an organic compound with the molecular formula C10H16O5. It belongs to the class of medium-chain keto acids and derivatives, characterized by a side chain of 6 to 12 carbon atoms. This compound is notable for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxosebacic acid can be synthesized through several methods. One common approach involves the oxidation of sebacic acid, a naturally occurring dicarboxylic acid. The oxidation process typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of decanedioic acid derivatives. This process involves the use of metal catalysts, such as platinum or palladium, to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Oxosebacic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce higher oxidation state compounds.

    Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

4-Oxosebacic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxosebacic acid involves its interaction with specific molecular targets. For example, it acts as an irreversible inhibitor of delta-aminolevulinic acid dehydratase in Escherichia coli. This inhibition occurs through the formation of a covalent bond with the active site of the enzyme, leading to its inactivation. The compound’s structure allows it to mimic the natural substrate of the enzyme, facilitating its binding and subsequent inhibition .

Comparison with Similar Compounds

    Sebacic Acid: A naturally occurring dicarboxylic acid with a similar structure but without the keto group.

    Adipic Acid: Another dicarboxylic acid used in the production of nylon and other polymers.

    Azelaic Acid: A dicarboxylic acid with applications in cosmetics and pharmaceuticals.

Uniqueness: 4-Oxosebacic acid is unique due to the presence of the keto group, which imparts distinct chemical reactivity and biological activity. This functional group allows it to participate in specific reactions and interact with enzymes in ways that similar compounds without the keto group cannot .

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

4-oxodecanedioic acid

InChI

InChI=1S/C10H16O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h1-7H2,(H,12,13)(H,14,15)

InChI Key

XTQIBFVBYWIHIP-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)CCC(=O)O)CCC(=O)O

Pictograms

Irritant

Synonyms

4-oxosebacic acid

Origin of Product

United States

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